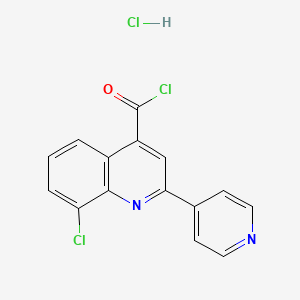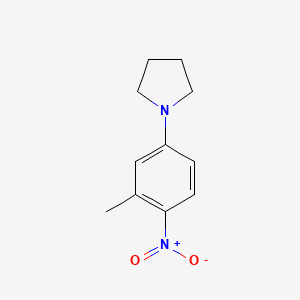
1-(3-Methyl-4-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
“1-(3-Methyl-4-nitrophenyl)pyrrolidine” is a small organic molecule that belongs to the class of pyrrolidines. It has a linear formula of C11H14N2O2 .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-4-nitrophenyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact 3D structure is not available in the search results.
Physical And Chemical Properties Analysis
“1-(3-Methyl-4-nitrophenyl)pyrrolidine” is a solid substance . Its molecular weight is 206.24 g/mol.
Applications De Recherche Scientifique
Synthesis and Material Applications
1-(3-Methyl-4-nitrophenyl)pyrrolidine and its derivatives are involved in diverse chemical reactions and material applications. For instance, the synthesis of pyrrolidines in [3+2] cycloaddition reactions has been explored, revealing the potential for these compounds in medicinal and industrial applications, such as in the production of dyes or agrochemical substances. The reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene was found to be of a polar nature, proceeding under mild conditions and yielding (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product (Żmigrodzka et al., 2022).
Catalytic Applications
Pyrrolidine derivatives are also noteworthy in catalytic applications. The compound (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, was shown to be an efficient organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without the need for any additive (Singh et al., 2013).
Material Properties and Applications
The study of pyrrolidine derivatives extends to the exploration of their material properties and applications. For example, a new 1-(4-Nitrophenyl) pyrrolidine single crystal was grown and characterized, revealing high crystalline nature and specific thermoanalytical and mechanical properties. This study indicates potential applications of such crystals in various technological fields (Nirosha et al., 2015).
Chemical Mechanism Studies
Pyrrolidine derivatives have been used to study chemical mechanisms. For instance, the kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates were investigated, contributing to a deeper understanding of the reaction pathways and the influence of molecular structure on reactivity (Castro et al., 2004).
Safety and Hazards
The safety information available suggests that “1-(3-Methyl-4-nitrophenyl)pyrrolidine” should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .
Propriétés
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPVRUBINSVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
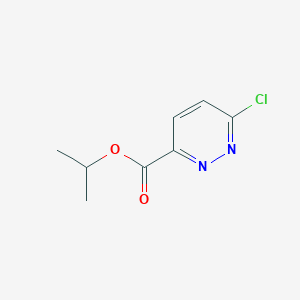
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)

![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
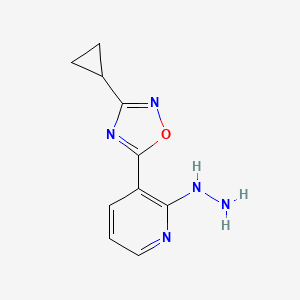
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
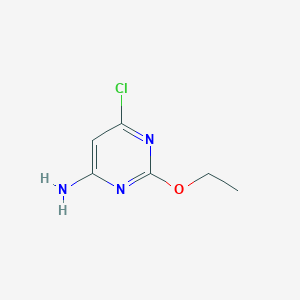
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

